2-Chloro-6-(cyclopropylmethoxy)aniline is an organic compound belonging to the class of anilines, characterized by the presence of a chlorine atom and a cyclopropylmethoxy group on the benzene ring. The molecular formula for this compound is C10H12ClNO. It is primarily utilized in scientific research and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
This compound can be synthesized through various chemical methods, typically involving the reaction of 2-chloroaniline with cyclopropylmethanol. It falls under the category of substituted anilines, which are known for their diverse applications in organic synthesis and medicinal chemistry.
The synthesis of 2-chloro-6-(cyclopropylmethoxy)aniline generally involves nucleophilic substitution reactions. A common method includes:
This method is favored for its efficiency and relatively high yield, making it suitable for both laboratory and industrial applications.
The molecular structure of 2-chloro-6-(cyclopropylmethoxy)aniline features a benzene ring substituted with a chlorine atom at position 2 and a cyclopropylmethoxy group at position 6.
C1CC1COC2=C(C=C(C=C2)N)Cl
.This structural configuration contributes to its unique chemical properties and reactivity.
2-Chloro-6-(cyclopropylmethoxy)aniline can undergo several chemical reactions:
These reactions highlight the versatility of 2-chloro-6-(cyclopropylmethoxy)aniline in synthetic organic chemistry.
The mechanism of action for 2-chloro-6-(cyclopropylmethoxy)aniline primarily involves its interaction with biological targets, such as enzymes or receptors. The presence of the chlorine atom and cyclopropylmethoxy group influences its binding affinity, potentially modulating various biochemical pathways.
Research is ongoing to elucidate the specific interactions and effects this compound may have on biological systems, particularly in drug development contexts.
These properties are crucial for understanding how this compound behaves in various chemical environments.
2-Chloro-6-(cyclopropylmethoxy)aniline has several applications:
CAS No.: 7432-25-9
CAS No.: 17087-29-5
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: